molecular formula C22H22ClN5O B11257796 N-benzyl-6-[4-(4-chlorobenzoyl)piperazin-1-yl]pyridazin-3-amine

N-benzyl-6-[4-(4-chlorobenzoyl)piperazin-1-yl]pyridazin-3-amine

Cat. No.: B11257796
M. Wt: 407.9 g/mol
InChI Key: FUFLHOSWKHDOJT-UHFFFAOYSA-N
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Description

N-benzyl-6-[4-(4-chlorobenzoyl)piperazin-1-yl]pyridazin-3-amine is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a pyridazine ring, a piperazine moiety, and a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-6-[4-(4-chlorobenzoyl)piperazin-1-yl]pyridazin-3-amine typically involves multi-step proceduresThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and automated reactors may be employed to streamline production and minimize human intervention .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-6-[4-(4-chlorobenzoyl)piperazin-1-yl]pyridazin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

N-benzyl-6-[4-(4-chlorobenzoyl)piperazin-1-yl]pyridazin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-6-[4-(4-chlorobenzoyl)piperazin-1-yl]pyridazin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-6-[4-(4-chlorobenzoyl)piperazin-1-yl]pyridazin-3-amine is unique due to its specific structural features, such as the combination of a pyridazine ring with a piperazine moiety and a benzyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C22H22ClN5O

Molecular Weight

407.9 g/mol

IUPAC Name

[4-[6-(benzylamino)pyridazin-3-yl]piperazin-1-yl]-(4-chlorophenyl)methanone

InChI

InChI=1S/C22H22ClN5O/c23-19-8-6-18(7-9-19)22(29)28-14-12-27(13-15-28)21-11-10-20(25-26-21)24-16-17-4-2-1-3-5-17/h1-11H,12-16H2,(H,24,25)

InChI Key

FUFLHOSWKHDOJT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)NCC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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